

Veralipride: A Comprehensive Technical Guide to Pharmacokinetics and Oral Absorption

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Compound of Interest

Compound Name: Veralipride

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Abstract

Veralipride, a substituted benzamide, is a dopamine D2 receptor antagonist formerly used for the management of vasomotor symptoms associated with menopause. This technical guide provides an in-depth analysis of the pharmacokinetics and oral absorption profile of **veralipride**. It consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. A notable characteristic of **veralipride**'s oral absorption is a double-peak phenomenon in its plasma concentration-time profile, suggesting a complex absorption process within the gastrointestinal tract. The drug exhibits dose-proportional pharmacokinetics within the therapeutic range. This guide aims to present a thorough understanding of **veralipride**'s disposition in the human body, critical for the evaluation of its therapeutic potential and safety profile.

Pharmacokinetic Profile

The pharmacokinetic profile of **veralipride** in humans has been characterized following both oral and intravenous administration. The data presented below is primarily from studies involving healthy volunteers.

Oral Absorption

Veralipride is well absorbed after oral administration.[1] A distinctive feature of its absorption is the appearance of two distinct peaks in the plasma concentration-time curve, a phenomenon that has been attributed to a double site of absorption in the intestine.[2][3] The first peak occurs relatively quickly, followed by a second peak, suggesting initial absorption in the proximal small intestine and subsequent absorption from a more distal site.[3]

Pharmacokinetic studies have demonstrated that **veralipride**'s kinetics are linear within the tested dose range of 100 mg to 250 mg.[2]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of **Veralipride** (100 mg Oral Solution) in Healthy Volunteers

Parameter	Value	Reference
Tmax (Time to Maximum Concentration)	~2.5 hours	
Elimination Half-life ($t_{1/2}$)	~4 hours	

Note: Specific Cmax and AUC values from pivotal studies were not available in the public domain at the time of this review. The provided Tmax and half-life are general values cited in literature.

Distribution

Specific data on the volume of distribution and plasma protein binding of **veralipride** are not readily available in the cited literature. Further studies would be required to fully characterize these parameters.

Metabolism and Excretion

Veralipride is poorly metabolized. The primary route of elimination is through the urine and feces, with a significant portion of the drug excreted unchanged. Following oral administration, approximately 44% of the dose is excreted unchanged in the urine over 120 hours.

Experimental Protocols

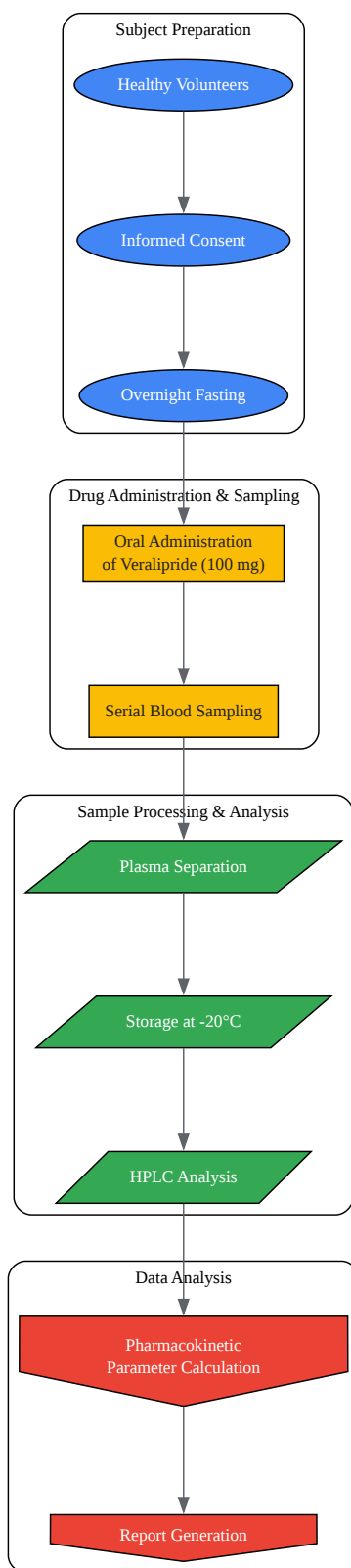
This section outlines the general methodologies employed in pharmacokinetic studies of **veralipride**, based on standard practices for such research.

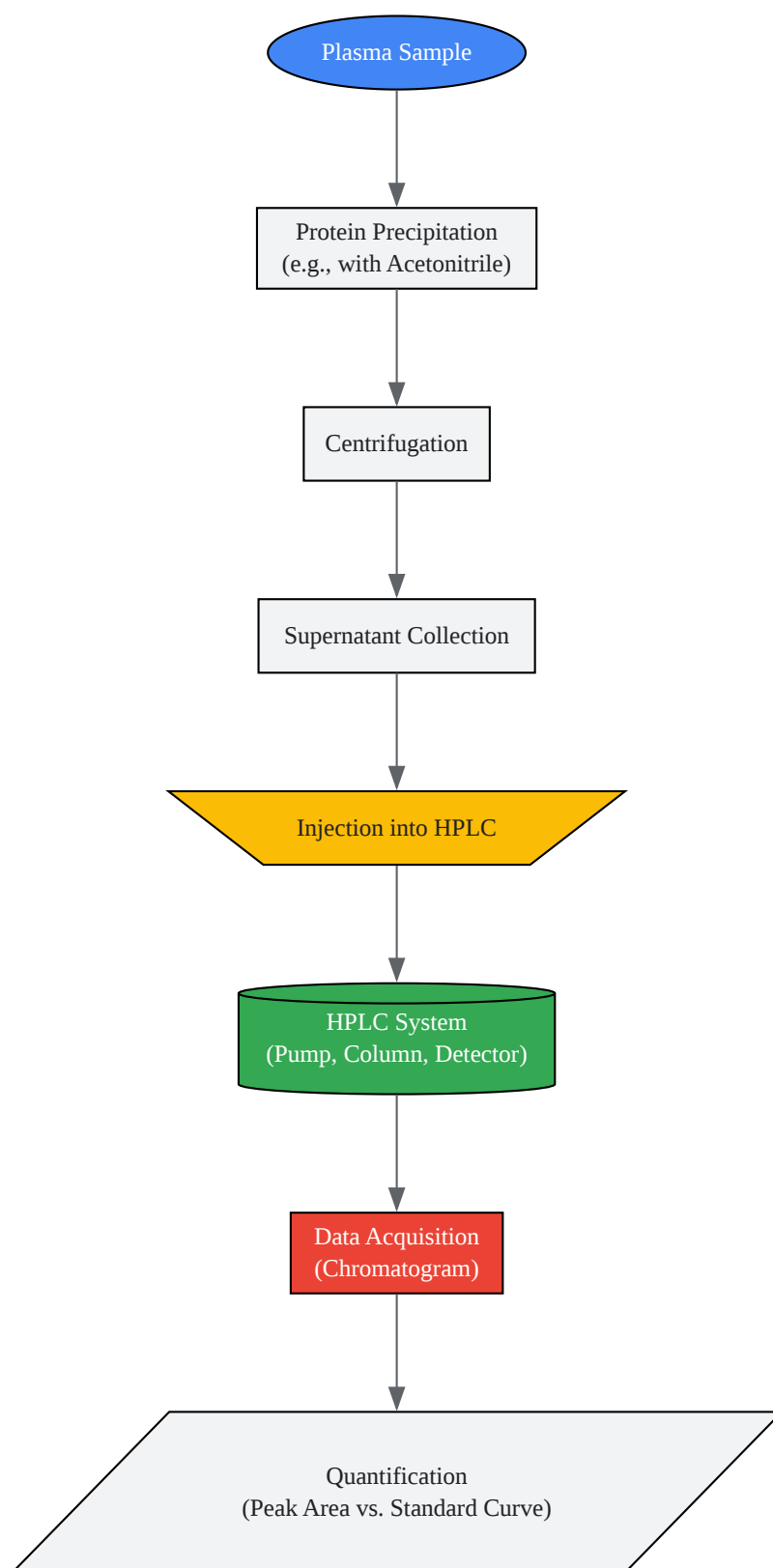
Single-Dose Oral Pharmacokinetic Study

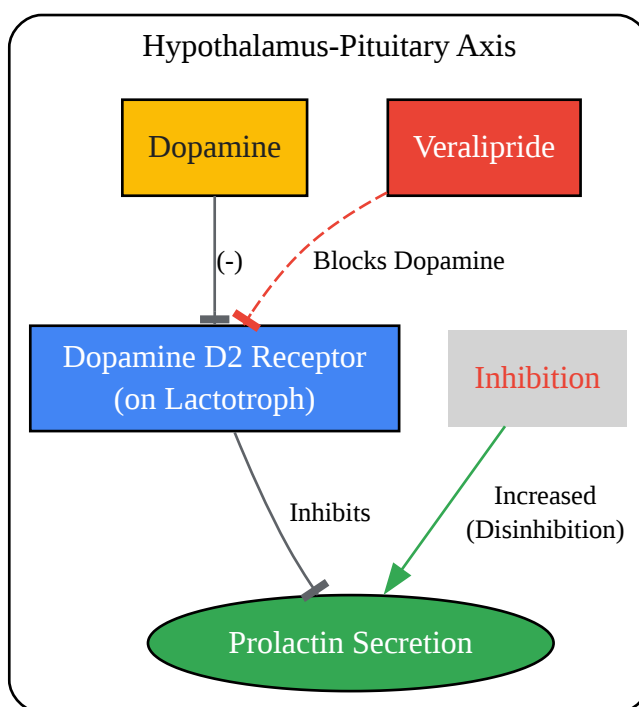
A typical experimental design to assess the single-dose oral pharmacokinetics of **veralipride** would involve the following steps:

- **Subject Population:** Healthy adult volunteers.
- **Study Design:** A single-dose, open-label study.
- **Drug Administration:** Administration of a single 100 mg oral dose of **veralipride** solution to fasting subjects.
- **Blood Sampling:** Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
- **Plasma Analysis:** Determination of **veralipride** concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Pharmacokinetic Analysis:** Calculation of key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and elimination half-life from the plasma concentration-time data.

Experimental Workflow for a Single-Dose Oral Pharmacokinetic Study







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